molecular formula C8H9NO2 B1219604 7-hydroxy-6,7-dihydro-5H-pyrrolizine-1-carboxaldehyde CAS No. 34199-35-4

7-hydroxy-6,7-dihydro-5H-pyrrolizine-1-carboxaldehyde

Cat. No.: B1219604
CAS No.: 34199-35-4
M. Wt: 151.16 g/mol
InChI Key: QJXKHTIRIREIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-6,7-dihydro-5H-pyrrolizine-1-carboxaldehyde is a nitrogen-containing heterocyclic compound. It is part of the pyrrolizine family, which is known for its bicyclic structure consisting of fused five-membered rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-hydroxy-6,7-dihydro-5H-pyrrolizine-1-carboxaldehyde can be synthesized through a one-pot reaction involving azomethine ylides. These ylides are prepared in situ from proline and ninhydrin, and then reacted with dialkyl acetylenedicarboxylates in alcohols . Another method involves the use of sarcosine instead of proline, which leads to the formation of functionalized spiropyrrolizines .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-6,7-dihydro-5H-pyrrolizine-1-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Azomethine Ylides: Prepared from proline and ninhydrin.

    Dialkyl Acetylenedicarboxylates: Used in cycloaddition reactions.

    Alcohols: Serve as solvents in the reaction.

Major Products Formed

Mechanism of Action

The exact mechanism of action of 7-hydroxy-6,7-dihydro-5H-pyrrolizine-1-carboxaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-6,7-dihydro-5H-pyrrolizine-1-carboxaldehyde is unique due to its specific structure and potential for diverse biological activities. Its ability to participate in various chemical reactions and form functionalized derivatives makes it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

7-hydroxy-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,5,7,11H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXKHTIRIREIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC(=C2C1O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name hydroxydanaidal
Source Wikipedia
URL https://en.wikipedia.org/wiki/Hydroxydanaidal
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60955744
Record name 1-Hydroxy-2,3-dihydro-1H-pyrrolizine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34199-35-4
Record name Hydroxydanaidal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34199-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxydanaidal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034199354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-2,3-dihydro-1H-pyrrolizine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60955744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYDANAIDAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCJ9N9N4QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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